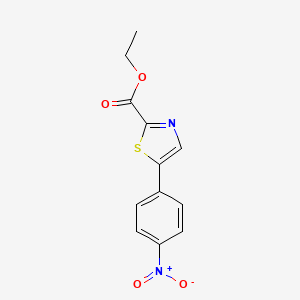

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate and its derivatives have been explored for their synthesis and antimicrobial properties. For instance, novel thiazole compounds containing ether structures were synthesized, with one such compound showing significant fungicidal activities against Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015). Additionally, thiazole derivatives have been investigated for their structure and reactivity in the context of drug development, particularly for their potential inhibitory activity and drug-likeness (Lohith Tumakuru Nagarajappa et al., 2022).

Crystal Structure and Chemical Analysis

Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, was synthesized and characterized, providing insights into its crystal structure and molecular interactions. Such studies are crucial for understanding the physical and chemical properties of thiazole derivatives (P. Akhileshwari et al., 2021).

Anticancer Research

Thiazole compounds, similar in structure to this compound, have also been studied for their potential anticancer properties. A series of thiazole compounds were synthesized and tested against breast cancer cells, demonstrating the relevance of this class of compounds in cancer research (J. P. Sonar et al., 2020).

Corrosion Inhibition in Industrial Applications

Derivatives of this compound have been evaluated for their role in corrosion inhibition, particularly in industrial settings. Such research highlights the diverse applications of thiazole derivatives beyond biomedical fields (P. Dohare et al., 2017).

Other Synthetic Applications

Various synthetic approaches have been explored to create derivatives of this compound, demonstrating its versatility as a precursor in chemical synthesis. This includes the synthesis of ethyl 8-aryl-8-hydroxy-3-oxo-8H[1,2,4]oxadiazolo-[3,4-c][1,4]thiazine-5-carboxylates by ring-expansion rearrangement (R. Koti et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-7-10(19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXPPGHAOJBJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)

![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)

![ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B2457796.png)